(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide
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Overview
Description
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide typically involves multi-step organic reactions One common method includes the cyclization of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole coreThe final step involves the condensation of the benzothiazole derivative with 2-methoxybenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential in treating various diseases, including cancer and bacterial infections. Its mechanism of action involves the inhibition of key enzymes and pathways critical for disease progression .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also used in the formulation of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the death of cancer cells or bacteria. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Studied for their anti-mycobacterial properties.
3-formylchromones: Used in regio- and stereo-selective reactions.
Uniqueness
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer a wide range of biological activities. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-4-11-23-16-10-9-14(21-13(2)24)12-18(16)27-20(23)22-19(25)15-7-5-6-8-17(15)26-3/h4-10,12H,1,11H2,2-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBYUODUEYARMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3OC)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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